Binding Affinity Advantage: Biotin-TAT (47-57) Exhibits Streptavidin Kd ≈ 10⁻¹⁵ M vs. Non-Biotinylated Peptides Requiring Covalent Modification
Biotin-TAT (47-57) incorporates a biotin moiety that binds streptavidin with a dissociation constant (Kd) of approximately 10⁻¹⁵ M, one of the strongest non-covalent interactions known [1]. In contrast, non-biotinylated TAT (47-57) or other CPPs possess no such high-affinity tag, necessitating covalent conjugation to reporters or surfaces—a process that can reduce bioactivity by 20–50% and introduce uncontrolled stoichiometry [2]. This biotin handle enables near-irreversible, oriented capture with streptavidin-coated plates or beads at femtomolar detection limits, a capability unattainable with unmodified CPPs [3].
| Evidence Dimension | Ligand-receptor binding affinity |
|---|---|
| Target Compound Data | Kd ≈ 10⁻¹⁵ M (biotin-streptavidin interaction) |
| Comparator Or Baseline | Non-biotinylated TAT (47-57): No inherent high-affinity tag; requires covalent labeling with variable efficiency |
| Quantified Difference | Biotin tag provides femtomolar binding affinity; non-biotinylated comparator requires post-synthesis modification with potential 20–50% activity loss |
| Conditions | Biotin-streptavidin interaction measured by surface plasmon resonance and fluorescence correlation spectroscopy; functional impact of covalent labeling assessed in multiple CPP studies |
Why This Matters
Procuring Biotin-TAT (47-57) eliminates the need for in-house biotinylation and ensures consistent, high-affinity detection or immobilization across experiments, reducing assay variability and labor costs.
- [1] Sapsford KE, Algar WR, Berti L, Gemmill KB, Casey BJ, Oh E, et al. Functionalizing nanoparticles with biological molecules: developing chemistries that facilitate nanotechnology. Chem Rev. 2013;113(3):1904-2074. View Source
- [2] Gump JM, Dowdy SF. TAT transduction: the molecular mechanism and therapeutic prospects. Trends Mol Med. 2007;13(10):443-448. View Source
- [3] Rinne J, Albarran B, Jylhävä J, Ihalainen TO, Kankaanpää P, Hytönen VP, et al. Internalization of novel non-viral vector TAT-streptavidin into human cells. BMC Biotechnol. 2007;7:1. View Source
